molecular formula C17H14BrNO2 B13145732 7-Bromo-3-(4-methoxybenzyl)quinolin-2(1H)-one

7-Bromo-3-(4-methoxybenzyl)quinolin-2(1H)-one

Cat. No.: B13145732
M. Wt: 344.2 g/mol
InChI Key: CCDYSJZABGKLNM-UHFFFAOYSA-N
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Description

7-Bromo-3-(4-methoxybenzyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom at the 7th position, a methoxybenzyl group at the 3rd position, and a quinolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-(4-methoxybenzyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Methoxybenzylation: The methoxybenzyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Cyclization: The final step involves cyclization to form the quinolinone core, which can be achieved through various cyclization reactions depending on the starting materials.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(4-methoxybenzyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaOMe in methanol.

Major Products

    Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-3-(4-methoxybenzyl)quinolin-2(1H)-one depends on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate cellular signaling.

    DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    7-Bromoquinolin-2(1H)-one: Lacks the methoxybenzyl group.

    3-(4-Methoxybenzyl)quinolin-2(1H)-one: Lacks the bromine atom.

    7-Chloro-3-(4-methoxybenzyl)quinolin-2(1H)-one: Contains a chlorine atom instead of bromine.

Uniqueness

7-Bromo-3-(4-methoxybenzyl)quinolin-2(1H)-one is unique due to the presence of both the bromine atom and the methoxybenzyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H14BrNO2

Molecular Weight

344.2 g/mol

IUPAC Name

7-bromo-3-[(4-methoxyphenyl)methyl]-1H-quinolin-2-one

InChI

InChI=1S/C17H14BrNO2/c1-21-15-6-2-11(3-7-15)8-13-9-12-4-5-14(18)10-16(12)19-17(13)20/h2-7,9-10H,8H2,1H3,(H,19,20)

InChI Key

CCDYSJZABGKLNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC3=C(C=C(C=C3)Br)NC2=O

Origin of Product

United States

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